An In-depth Technical Guide to 1-N-tert-Butylbenzene-1,2-diamine
An In-depth Technical Guide to 1-N-tert-Butylbenzene-1,2-diamine
CAS Number: 28458-68-6
This technical guide provides a comprehensive overview of 1-N-tert-Butylbenzene-1,2-diamine, a substituted aromatic diamine. Due to the limited availability of specific experimental data for this compound, this guide also draws upon information from its close structural isomer, 4-tert-Butylbenzene-1,2-diamine, to infer potential properties and applications, with all such instances clearly noted. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
Quantitative data for 1-N-tert-Butylbenzene-1,2-diamine is sparse in publicly accessible literature. The available information is summarized in the table below. For comparative purposes, data for the isomer 4-tert-Butylbenzene-1,2-diamine is also included, highlighting the need for experimental verification for the title compound.
| Property | 1-N-tert-Butylbenzene-1,2-diamine | 4-tert-Butylbenzene-1,2-diamine (Isomer) |
| CAS Number | 28458-68-6[1][2][3] | 68176-57-8[4][5] |
| Molecular Formula | C₁₀H₁₆N₂[1] | C₁₀H₁₆N₂[5] |
| Molecular Weight | 164.25 g/mol [1] | 164.25 g/mol [4] |
| Boiling Point | 279.9 ± 23.0 °C at 760 mmHg[1] | Not available |
| Melting Point | Not available | 94-104 °C |
| Density | Not available | Not available |
| Physical Form | Not available | Solid[4] |
| Solubility | Not available | Soluble in organic solvents[5] |
Synthesis and Experimental Protocols
General Synthetic Workflow
A potential synthetic route to 1-N-tert-Butylbenzene-1,2-diamine could involve the reductive amination of 2-nitroaniline with a tert-butylating agent, followed by the reduction of the nitro group. A generalized experimental protocol based on similar syntheses is provided.
Caption: Plausible synthetic workflow for 1-N-tert-Butylbenzene-1,2-diamine.
Experimental Protocol: Generalized Reductive Amination and Reduction
Disclaimer: The following is a generalized protocol and has not been specifically validated for the synthesis of 1-N-tert-Butylbenzene-1,2-diamine. Optimization and safety evaluations are crucial before implementation.
Step 1: Synthesis of N-tert-Butyl-2-nitroaniline (Intermediate)
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To a solution of 2-nitroaniline (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a tert-butylating agent (e.g., isobutylene or tert-butanol) and a catalytic amount of a strong acid (e.g., sulfuric acid).
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Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield N-tert-Butyl-2-nitroaniline.
Step 2: Synthesis of 1-N-tert-Butylbenzene-1,2-diamine
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Dissolve N-tert-Butyl-2-nitroaniline (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate).
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Add a catalyst, such as 10% palladium on carbon (Pd/C).
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Subject the mixture to hydrogenation (H₂) at a suitable pressure (e.g., 50 psi) in a Parr hydrogenation apparatus.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude 1-N-tert-Butylbenzene-1,2-diamine.
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Further purification can be achieved by recrystallization or column chromatography.
Applications in Research and Drug Development
While specific applications for 1-N-tert-Butylbenzene-1,2-diamine are not well-documented, its structural motifs suggest potential utility in several areas of chemical and pharmaceutical research. The presence of two nucleophilic amine groups and a bulky tert-butyl group makes it an interesting building block.
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Pharmaceutical Synthesis: The isomer, 4-tert-Butylbenzene-1,2-diamine, is utilized as an intermediate in the synthesis of pharmaceuticals.[5] The diamine functionality is a common feature in many biologically active molecules and can be used to construct heterocyclic ring systems.
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Polymer Chemistry: Aromatic diamines are precursors to high-performance polymers. The isomer, 4-tert-Butylbenzene-1,2-diamine, is used as a co-catalyst in polymerization reactions.[5]
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Ligand Synthesis: The diamine can serve as a bidentate ligand for the synthesis of metal complexes, which may have applications in catalysis.
Caption: Potential application areas of 1-N-tert-Butylbenzene-1,2-diamine.
Biological Activity
There is no specific information available regarding the biological activity or signaling pathways associated with 1-N-tert-Butylbenzene-1,2-diamine. Research on structurally related compounds can provide some insights into potential areas of investigation. For instance, various substituted phenylenediamines have been explored for a range of biological activities, including antimicrobial and anticancer properties. However, any such potential would need to be confirmed through dedicated biological screening and mechanistic studies.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 1-N-tert-Butylbenzene-1,2-diamine is not publicly available. The safety information for the isomer, 4-tert-Butylbenzene-1,2-diamine, suggests that compounds of this class should be handled with care.
| Hazard Category | Precautionary Statements |
| Acute Toxicity | Based on its isomer, it may be harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection. |
| Handling | Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
Disclaimer: This information is based on an analogous compound and should be used for guidance only. A comprehensive risk assessment should be conducted before handling 1-N-tert-Butylbenzene-1,2-diamine.
References
- 1. 1-N-tert-Butylbenzene-1,2-diamine Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. 1-N-tert-Butylbenzene-1,2-diaMine | 28458-68-6 [chemicalbook.com]
- 3. N1-(tert-Butyl)benzene-1,2-diamine | CAS 28458-68-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 4-(tert-Butyl)benzene-1,2-diamine | 68176-57-8 [sigmaaldrich.com]
- 5. CAS 68176-57-8: 4-tert-Butylbenzene-1,2-diamine [cymitquimica.com]
